1-Aminoindan
Overview
Description
Synthesis Analysis
The synthesis of 1-Aminoindan and its derivatives has been achieved through various methods, including [1,4]-hydride shift mediated C(sp3)-H bond functionalization, which allows for the expeditious synthesis of these compounds in good to excellent yields (Mori, Kurihara, & Akiyama, 2014). Additionally, asymmetric synthesis methods have been developed to produce enantiopure 1-aminoindan derivatives, essential for the creation of specific biologically active molecules (Ma, Ding, Tian, Wang, & Cheng, 2002).
Molecular Structure Analysis
The molecular structure of 1-Aminoindan and its derivatives has been a subject of study due to the importance of structural features in determining chemical reactivity and biological activity. The spatial arrangement of functional groups around the indan core influences the compound's chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
1-Aminoindan undergoes various chemical reactions, enabling the synthesis of a wide range of compounds. One notable reaction is the palladium-catalyzed decarboxylative allylation-Heck cyclization cascade, which offers a route to polyfunctionalized 1-aminoindanes, further diversifying the possible derivatives and applications of this compound (Fields, Khan, Sabat, & Chruma, 2008).
Physical Properties Analysis
The physical properties of 1-Aminoindan, such as solubility, melting point, and stability, are crucial for its application in various scientific fields. These properties are influenced by the molecular structure and substituents present on the indan ring, affecting its interaction with solvents and other compounds.
Chemical Properties Analysis
1-Aminoindan's chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and its role as a precursor in the synthesis of more complex molecules, are key to its utility in organic synthesis and drug design. The chemical stability and reactivity of hydroxy-1-aminoindans and their derivatives, for example, depend significantly on the position and orientation of the hydroxyl group relative to the amino moiety, influencing their potential applications (Herzig, Lerman, Goldenberg, Lerner, Gottlieb, & Nudelman, 2006).
Scientific Research Applications
Chemical Synthesis and Diversity : 1-Aminoindans are produced through a palladium-catalyzed decarboxylative allylation-Heck cyclization cascade, leading to polyfunctionalized indanes. These compounds are crucial in synthesizing natural products and biologically relevant small molecules (Fields et al., 2008).
Pharmacological Development : The derivative 8-hydroxyquinolinone 2-aminoindan has been studied for its potential as an ultralong-acting bronchodilator in treating respiratory conditions. This compound shows promising activity at the beta(2)-adrenoceptor receptor (Baur et al., 2010).
Neuroprotective Effects : 1-(R)-aminoindan, a major metabolite of the anti-Parkinsonian drug rasagiline, shows neuroprotective effects in animal models. It influences neurobehavioral functions, neurotrophins expression, and has anti-apoptotic properties (Badinter et al., 2015).
Biochemical Interactions : 1-Aminoindan-1,5-dicarboxylic acid (AIDA) is a potent antagonist of metabotropic glutamate receptor 1 (mGluR1), influencing cellular responses in neuropharmacology (Moroni et al., 1997).
Novel Therapeutic Agents : N, N-di-(4-aminobutyl)-1-aminoindan, derived from polyamine metabolism, has shown potent neuroprotective properties in various models of neurotrauma, suggesting its therapeutic potential as a neuroprotective agent (Gilad & Gilad, 1999).
HIV-1 Protease Inhibitors : Stereoselective synthesis of 3-aminoindan-1-ones, and their incorporation into active HIV-1 protease inhibitors, highlights the compound's utility in antiviral research (Arefalk et al., 2006).
Neurotransmitter Research : Research on 2-aminoindans, including derivatives like 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted compounds, contributes to understanding dopamine D(3) receptor antagonism, relevant for antipsychotic drug development (Haadsma-Svensson et al., 2001).
Safety And Hazards
1-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Future Directions
Aminoindanes are now widely substituted for ecstasy . Their mechanisms of action mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research .
properties
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoindan | |
CAS RN |
34698-41-4, 61949-83-5 | |
Record name | (±)-1-Aminoindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-1-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.